molecular formula C22H28N2O6S B2416560 N-(3,4-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 946311-50-8

N-(3,4-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2416560
CAS No.: 946311-50-8
M. Wt: 448.53
InChI Key: OATJVBIGMPMROG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative intended for research use in medicinal chemistry and drug discovery. This compound features a molecular framework that incorporates dimethoxyphenyl and sulfonylpiperidine motifs, which are of significant interest in the design of biologically active molecules. Structurally related phenoxy acetamide and sulfonyl-containing compounds are frequently investigated for their diverse pharmacological potential, serving as key scaffolds in the development of novel therapeutic agents . The presence of the sulfonamide group attached to the piperidine ring is a notable structural feature, as such groups can influence a molecule's interaction with biological targets . Researchers can utilize this compound as a building block for the synthesis of more complex derivatives or as a reference standard in bio-screening assays. Its core structure suggests potential applicability in projects targeting enzyme inhibition or cellular pathway modulation, consistent with the research trends for similar compounds . As with any exploratory molecule, thorough investigation is required to fully elucidate its mechanism of action, physicochemical properties, and biological activity. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-28-18-8-10-19(11-9-18)31(26,27)24-13-5-4-6-17(24)15-22(25)23-16-7-12-20(29-2)21(14-16)30-3/h7-12,14,17H,4-6,13,15H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATJVBIGMPMROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20_{20}H26_{26}N2_{2}O5_{5}S
  • Molecular Weight : 402.50 g/mol

This compound features a piperidine ring, methoxy groups, and a sulfonamide moiety, which are known to influence its pharmacological properties.

Research indicates that this compound exhibits multiple biological activities through various mechanisms:

  • Inhibition of Protein Tyrosine Phosphatase (PTP) :
    • The compound has been identified as a selective inhibitor of PTP1B, which plays a critical role in insulin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity and glucose uptake in cells, making it a candidate for diabetes management .
  • Antimicrobial Activity :
    • Preliminary studies have shown that derivatives similar to this compound possess antimicrobial properties. For instance, related compounds demonstrated significant activity against various pathogens with minimum inhibitory concentrations (MICs) in the low microgram range .
  • Anticancer Potential :
    • The sulfonamide group in the structure may contribute to anticancer activities by inducing apoptosis in cancer cells. Studies on structurally similar compounds have shown promising results in inhibiting tumor growth and promoting cell death in cancer models .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Activity Mechanism IC50_{50} Model/System
PTP1B InhibitionCompetitive inhibition203 nMIn vitro assays
AntimicrobialSynergistic effect with antibioticsMIC: 0.22 - 0.25 µg/mLVarious bacterial strains
AnticancerInduction of apoptosisNot specifiedCancer cell lines
Insulin SensitizationModulation of insulin signaling pathwaysNot specifiedDiabetic rodent models

Case Studies

  • Diabetes Management :
    A study investigated the effects of similar sulfonamide compounds on diabetic models. Results indicated improved glucose tolerance and enhanced insulin sensitivity through modulation of insulin signaling pathways . This suggests that this compound may exhibit similar benefits.
  • Antimicrobial Efficacy :
    In vitro tests demonstrated that derivatives of this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The findings support the potential use of such compounds in developing new antimicrobial agents .
  • Cancer Research :
    Research on structurally related compounds revealed their ability to inhibit cancer cell proliferation and induce apoptosis through various pathways, including mitochondrial dysfunction and caspase activation . This highlights the potential role of this compound in cancer therapy.

Scientific Research Applications

Research indicates that N-(3,4-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have significant anticancer effects. For instance, derivatives of similar structures have shown selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of tumor growth pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial in disease progression. For example, it has been suggested that related compounds can inhibit enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Research Applications

The compound is utilized in various research applications:

  • Drug Development : Due to its promising biological activities, this compound is being investigated for its potential as a lead compound in drug development for cancer therapies.
  • Pharmacological Studies : Researchers are exploring the pharmacokinetics and pharmacodynamics of this compound to understand its behavior in biological systems.

Anticancer Evaluation

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in treated cells. The study concluded that this compound could be a candidate for further development as an anticancer agent .

Enzyme Inhibition Assays

In another research effort, the compound was tested for its ability to inhibit acetylcholinesterase and other enzymes associated with neurodegenerative diseases. The findings suggested that the compound could serve as a potential therapeutic agent for conditions like Alzheimer's disease due to its enzyme inhibitory properties .

Preparation Methods

Synthesis of 1-((4-Methoxyphenyl)Sulfonyl)Piperidin-2-Yl Intermediate

Step 1: Sulfonylation of Piperidine
Piperidine reacts with 4-methoxyphenylsulfonyl chloride under basic conditions to yield 1-((4-methoxyphenyl)sulfonyl)piperidine.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base : Triethylamine (TEA, 2.5 equiv)
  • Temperature : 0°C → room temperature (RT)
  • Time : 12–24 hours

Mechanism :
$$
\text{Piperidine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{TEA}} \text{ArSO}2-\text{Piperidine} + \text{HCl} \quad \text{(Ar = 4-methoxyphenyl)}
$$

Yield : 75–85% after column chromatography (SiO₂, ethyl acetate/hexane).

Step 2: Functionalization at Piperidine C-2 Position
The 2-position of the sulfonylated piperidine is activated for subsequent acetamide coupling. Bromination or oxidation to a ketone followed by reductive amination is typical:

Bromination Protocol :

  • Reagent : N-Bromosuccinimide (NBS, 1.1 equiv)
  • Conditions : Radical initiation (AIBN, 0.1 equiv) in CCl₄, reflux, 6 hours.
  • Intermediate : 2-Bromo-1-((4-methoxyphenyl)sulfonyl)piperidine

Alternative Oxidation-Reduction :

  • Oxidation : Piperidine → Piperidin-2-one using KMnO₄/H₂SO₄.
  • Reductive Amination : Reaction with ammonium acetate/NaBH₃CN to introduce NH₂ group.

Synthesis of N-(3,4-Dimethoxyphenyl)Acetamide Side Chain

Step 3: Chloroacetylation of 3,4-Dimethoxyaniline
3,4-Dimethoxyaniline reacts with chloroacetyl chloride to form 2-chloro-N-(3,4-dimethoxyphenyl)acetamide.

Reaction Conditions :

  • Solvent : DCM
  • Base : Pyridine (1.2 equiv)
  • Temperature : 0°C → RT
  • Time : 4 hours

Mechanism :
$$
\text{Aniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{pyridine}} \text{ClCH}2\text{CONH-Ar} + \text{HCl}
$$

Yield : 80–90% after recrystallization (ethyl acetate).

Coupling of Intermediate Components

Step 4: Nucleophilic Substitution or Amide Bond Formation
The 2-bromo-piperidine derivative reacts with the acetamide side chain via SN2 displacement or transition-metal catalysis.

SN2 Protocol :

  • Reagents : 2-Bromo-piperidine derivative (1.0 equiv), 2-chloroacetamide (1.2 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DMF, 80°C, 12 hours
  • Yield : 60–70%

Transition-Metal Catalyzed Coupling (e.g., Ullmann) :

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Solvent : DMSO, 100°C, 24 hours
  • Yield : 65–75%

Optimization and Scalability

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors to enhance efficiency:

  • Residence Time : 30 minutes
  • Temperature : 120°C
  • Pressure : 10 bar
  • Throughput : 1 kg/day with >90% purity.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM.
  • Catalyst Recycling : Immobilized EDCI.HCl on silica gel reduces waste.

Characterization and Quality Control

Analytical Data :

Technique Key Observations
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, J=8.8 Hz, 2H, SO₂ArH), 6.85–6.89 (m, 3H, OCH₃-ArH), 3.81 (s, 6H, OCH₃), 3.12–3.25 (m, 2H, piperidine).
HRMS m/z 449.1743 [M+H]⁺ (calc. 449.1748 for C₂₂H₂₈N₂O₆S).
HPLC Purity 98.5% (C18 column, 70:30 MeOH/H₂O).

Industrial-Scale Considerations

Cost-Effective Raw Materials

  • 4-Methoxyphenylsulfonyl Chloride : $120–150/kg (bulk pricing).
  • 3,4-Dimethoxyaniline : $80–100/kg.

Waste Management

  • Byproducts : HCl, succinimide (from NBS).
  • Neutralization : NaOH scrubbing for acidic waste.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a piperidine sulfonyl chloride derivative with an acetamide precursor. Key steps include:

  • Sulfonylation : Reacting piperidine intermediates with 4-methoxyphenylsulfonyl chloride in dichloromethane using triethylamine as a base .
  • Amide coupling : Employing carbodiimide reagents (e.g., EDC) to link the sulfonylated piperidine to the 3,4-dimethoxyphenylacetamide moiety .
  • Optimization : Microwave-assisted synthesis (100°C, 30 min) improves reaction kinetics, while solvent screening (DMF vs. THF) enhances solubility. Yields can exceed 85% with continuous flow chemistry .

Q. What analytical techniques confirm structural integrity and purity?

  • NMR : ¹H/¹³C NMR verifies methoxy groups (δ 3.7–3.9 ppm) and amide protons (δ 7.8–8.2 ppm) .
  • FT-IR : Detects sulfonyl S=O (1350–1160 cm⁻¹) and amide C=O (1650 cm⁻¹) stretches .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity ≥95% .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Purity ≥95% is standard, validated via HPLC with UV detection (λ = 254 nm). Impurities are quantified using area normalization. For enzyme assays, purity ≥98% is recommended to avoid off-target effects .

Advanced Research Questions

Q. How can molecular docking predict binding to acetylcholinesterase (AChE), and how is this validated experimentally?

  • Docking : Use AutoDock Vina with AChE crystal structures (PDB ID 4EY7). Grid boxes (20 ų) centered on the catalytic site and Lamarckian genetic algorithms predict binding poses .
  • Validation : Perform Ellman’s assay (412 nm absorbance) to measure IC50. Include donepezil (IC50 = 0.01 µM) as a positive control. Triplicate measurements ensure reproducibility .

Q. What strategies resolve discrepancies in reported biological activities (e.g., lipoxygenase vs. AChE inhibition)?

  • Orthogonal assays : Test compounds against both enzyme panels under standardized conditions (pH 7.4, 37°C) .
  • QSAR analysis : Correlate substituent effects (e.g., 3,4-dimethoxy for π-π stacking in AChE vs. sulfonyl hydrophobicity for lipoxygenase) with activity .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to distinguish target specificity .

Q. How do conformational variations (e.g., dihedral angles) impact biological activity?

X-ray crystallography reveals three distinct conformers in asymmetric units, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° . Conformational flexibility may enhance or hinder target binding. For example, planar amide groups facilitate hydrogen bonding (N–H⋯O), while steric repulsion from rotated groups reduces affinity .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted or flow chemistry for scalability .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous confirmation .
  • Biological Testing : Use orthogonal assays (e.g., ITC + enzyme kinetics) to validate target engagement .

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